1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea
Overview
Description
1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has shown promise in various scientific research fields due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The compound N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N’-(3,4-dimethylphenyl)urea is a type of 1,3,4-thiadiazole derivative . The primary targets of this compound are likely to be bacterial cells, specifically Helicobacter pylori . H. pylori is a Gram-negative bacterium associated with chronic gastritis, peptic ulcers, and gastric cancer .
Mode of Action
They likely interact with bacterial cells, disrupting their growth and multiplication .
Biochemical Pathways
The compound’s interaction with its targets likely affects the biochemical pathways that are essential for the survival and proliferation of H. pylori . .
Result of Action
The result of the compound’s action is the inhibition of H. pylori growth and multiplication . This leads to a decrease in the bacterial population, thereby alleviating the associated symptoms and conditions .
Action Environment
The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For instance, H. pylori can survive in highly acidic conditions, which is a unique characteristic among bacteria . Therefore, the compound’s efficacy might be affected by the acidity of the stomach environment.
Preparation Methods
The synthesis of 1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea involves several steps. The starting materials typically include 2,4-dichlorobenzyl chloride, thiourea, and 3,4-dimethylaniline. The synthetic route can be summarized as follows:
Formation of 2,4-dichlorobenzylthiourea: 2,4-dichlorobenzyl chloride reacts with thiourea in the presence of a base such as sodium hydroxide to form 2,4-dichlorobenzylthiourea.
Cyclization to form 1,3,4-thiadiazole: The 2,4-dichlorobenzylthiourea undergoes cyclization in the presence of an oxidizing agent such as hydrogen peroxide to form the 1,3,4-thiadiazole ring.
Substitution with 3,4-dimethylaniline: The 1,3,4-thiadiazole intermediate is then reacted with 3,4-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or thioethers using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, bromine, or sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other thiadiazole derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial, antifungal, and antiviral properties, showing promising results against various pathogens.
Medicine: The compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells and induce apoptosis.
Industry: It can be used as a precursor for the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea can be compared with other similar compounds, such as:
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has a similar thiadiazole core but different substituents on the aromatic rings. It has shown similar biological activities, such as anticancer and antimicrobial properties.
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-1,3,4-oxadiazole: This compound has an oxadiazole ring instead of a thiadiazole ring. It has been studied for its potential as an antiviral and antimicrobial agent.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound has a thiol group instead of a urea group. It has shown promising results as an antiviral and anticancer agent.
Properties
IUPAC Name |
1-[5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4OS2/c1-11-3-6-15(7-12(11)2)22-18(26)23-19-25-24-17(28-19)10-27-9-13-4-5-14(20)8-16(13)21/h3-8H,9-10H2,1-2H3,(H2,22,23,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKAAMRFKROQPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)CSCC3=C(C=C(C=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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